molecular formula C19H18N2O2S2 B11094387 N,N'-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide

N,N'-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide

Cat. No.: B11094387
M. Wt: 370.5 g/mol
InChI Key: QWWMENZYDRACRG-UHFFFAOYSA-N
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Description

N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI(2-THIOPHENECARBOXAMIDE) is a complex organic compound characterized by the presence of thiophene and phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI(2-THIOPHENECARBOXAMIDE) typically involves the reaction of 2,4,6-trimethyl-1,3-phenylenediamine with thiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the integrity of the compound. Solvent recovery systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI(2-THIOPHENECARBOXAMIDE) undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenylene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI(2-THIOPHENECARBOXAMIDE) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI(2-THIOPHENECARBOXAMIDE) involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules, potentially disrupting their function. The phenylene group can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)BIS(2-CHLOROACETAMIDE): Similar in structure but contains chloroacetamide groups instead of thiophene carboxamide.

    2,4,6-TRIMETHYL-1,3-PHENYLENEDIAMINE: A precursor in the synthesis of the target compound.

    2,4,6-TRIMETHYL-1,3-PHENYLENEBIS(OXAMATE): Contains oxamate groups instead of thiophene carboxamide.

Uniqueness

N,N’-(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI(2-THIOPHENECARBOXAMIDE) is unique due to the presence of both thiophene and phenylene groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2,4,6-trimethyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18N2O2S2/c1-11-10-12(2)17(21-19(23)15-7-5-9-25-15)13(3)16(11)20-18(22)14-6-4-8-24-14/h4-10H,1-3H3,(H,20,22)(H,21,23)

InChI Key

QWWMENZYDRACRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C2=CC=CS2)C)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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